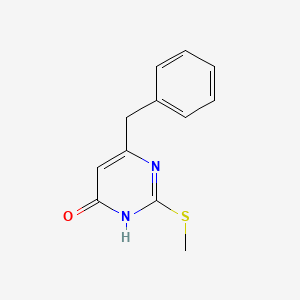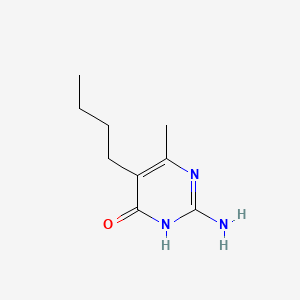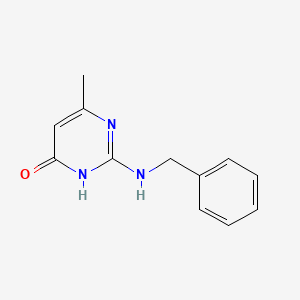![molecular formula C9H12N2O3S B1384189 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid CAS No. 433253-10-2](/img/structure/B1384189.png)
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Vue d'ensemble
Description
The compound “2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid” is a chemical compound that has been used in various scientific research . It has been used in the fabrication of functional supramolecular assemblies and materials . For instance, it has been used in the synthesis of a self-healing polymer electrolyte for safe and long-life lithium-metal batteries .
Synthesis Analysis
The compound can be synthesized through various methods. One such method involves the in situ copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) and pentaerythritol tetraacrylate (PETEA) monomers in a DES-based electrolyte containing fluoroethylene carbonate (FEC) as an additive .Chemical Reactions Analysis
The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.28 g/mol . It has a high association constant, which makes it useful in the fabrication of functional supramolecular assemblies and materials .Applications De Recherche Scientifique
Antitumor Applications
Dual Inhibition of Enzymes : Compounds derived from dihydropyrimidine have been studied for their antitumor properties, showing inhibitory activity against human enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial for DNA synthesis and repair. These compounds demonstrate significant potential as antitumor agents (Gangjee et al., 2005).
Anticancer Evaluation : Several derivatives of dihydropyrimidine have been synthesized and evaluated for their anticancer potential, with some showing promising results against specific cancer cell lines, suggesting their utility in cancer treatment (Sharma et al., 2012).
Antimicrobial Applications
Antileishmanial Activity : Studies on dihydropyrimidin derivatives have shown significant antileishmanial activity, highlighting their potential in treating parasitic infections (Rode et al., 2021).
In Vitro Antimicrobial Screening : Certain dihydropyrimidin derivatives exhibit antimicrobial properties against a range of bacterial strains, making them candidates for the development of new antibacterial agents (Vlasov et al., 2021).
Enzymatic Inhibition
Inhibition of Human Protein Kinase : Compounds related to dihydropyrimidines have been shown to inhibit human protein kinase CK2, which is involved in cell growth and proliferation, suggesting their potential in targeted therapies (Golub et al., 2011).
Potential in Enzymatic Inhibition for Antiviral Therapy : Novel compounds derived from dihydropyrimidin have been synthesized for potential use in antiviral therapy, particularly targeting variola virus, demonstrating their potential in combating viral infections (Gerçek et al., 2022).
Safety And Hazards
Orientations Futures
The compound’s unique properties make it a promising material for future research and applications. For instance, its use in the fabrication of a self-healing polymer electrolyte for lithium-metal batteries could pave the way for the development of safer and more efficient batteries . Additionally, its antibacterial properties could be harnessed for the development of long-term antibacterial materials .
Propriétés
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIIFZIPSTRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387809 | |
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid | |
CAS RN |
433253-10-2 | |
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



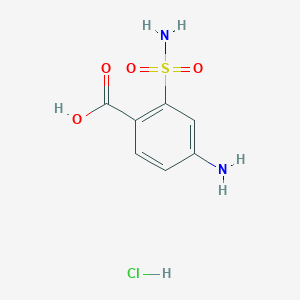


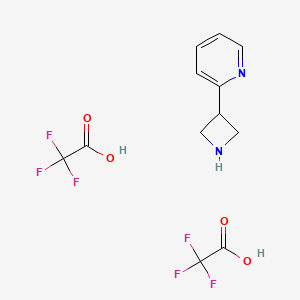
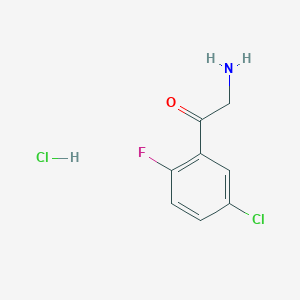
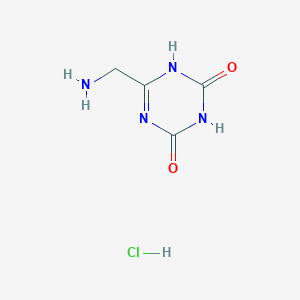
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)
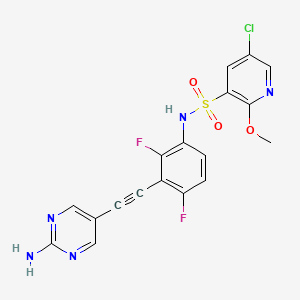
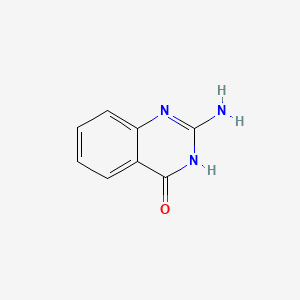
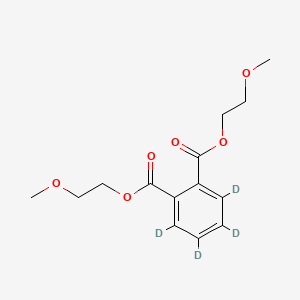
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
